Physicochemical Profiling of Tert-butyl N-[(2-oxo-1,3-oxazolidin-yl)methyl]carbamate Scaffolds
Physicochemical Profiling of Tert-butyl N-[(2-oxo-1,3-oxazolidin-yl)methyl]carbamate Scaffolds
The following technical guide details the physicochemical properties, synthesis, and applications of Tert-butyl N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]carbamate and its regioisomer, the 5-yl derivative.
Note on Nomenclature: The specific string "Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate" (implying direct attachment of the nitrogen to the C4 ring carbon) describes a chemically unstable hemiaminal structure. In drug development contexts, this almost invariably refers to the stable methylcarbamate derivatives (where a methylene bridge connects the ring to the carbamate). This guide focuses on these stable, commercially relevant scaffolds, specifically the 5-substituted isomer (key intermediate for Linezolid) and the 4-substituted isomer (chiral synthon from amino acids).
Executive Summary
The oxazolidinone class, particularly Tert-butyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate (CAS 212913-13-8), represents a cornerstone intermediate in the synthesis of modern antibacterial agents, including Linezolid and Tedizolid. Its regioisomer, the 4-substituted derivative, serves as a critical chiral building block in peptidomimetic synthesis. This guide provides a rigorous analysis of their solid-state properties, solution behavior, and stability profiles, essential for process chemistry and formulation development.
Chemical Identity & Structural Analysis[1][2]
These compounds are characterized by a 2-oxazolidinone ring (a cyclic carbamate) substituted with a Boc-protected aminomethyl group.
| Feature | 5-Substituted Isomer (Linezolid Intermediate) | 4-Substituted Isomer (Chiral Synthon) |
| IUPAC Name | tert-butyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate | tert-butyl N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]carbamate |
| Common Name | N-Boc-5-aminomethyl-2-oxazolidinone | N-Boc-4-aminomethyl-2-oxazolidinone |
| CAS Number | 212913-13-8 (racemic); 183675-66-7 ((S)-isomer) | 140924-88-1 (Generic/Analogous) |
| Molecular Formula | C₉H₁₆N₂O₄ | C₉H₁₆N₂O₄ |
| Molecular Weight | 216.23 g/mol | 216.23 g/mol |
| Chiral Origin | Derived from (S)-Epichlorohydrin or Mannitol | Derived from L-Aspartic Acid or L-Serine |
| Key Structural Feature | Substituent at C5 (Beta to Ring N) | Substituent at C4 (Alpha to Ring N) |
Structural Logic & Stereochemistry
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5-Isomer: The C5 stereocenter is crucial for biological activity; the (S)-configuration in the intermediate leads to the (S)-configuration in Linezolid (which corresponds to the (5S)-acetamidomethyl group).
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4-Isomer: The C4 stereocenter is derived directly from the alpha-carbon of the starting amino acid (e.g., Asparagine), making it a reliable scaffold for preserving chirality in synthesis.
Physicochemical Properties (Core Data)
The following data focuses on the (S)-5-isomer (CAS 183675-66-7 / 212913-13-8) as the primary drug development standard.
Solid-State Properties
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Appearance: White to off-white crystalline powder.
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Melting Point (MP): 137 – 140 °C.
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Insight: The relatively high melting point indicates strong intermolecular hydrogen bonding (amide N-H ··· O=C) in the crystal lattice, typical for oxazolidinones.
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Density: ~1.19 ± 0.1 g/cm³ (Predicted).
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Hygroscopicity: Low to moderate. Store under desiccant.
Solution Properties
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Solubility Profile:
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High (>50 mg/mL): DMSO, DMF, Methanol, Ethanol.
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Moderate: Dichloromethane (DCM), Ethyl Acetate.
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Low/Insoluble: Water, Hexane, Diethyl Ether.
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Partition Coefficient (LogP):
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Experimental: ~ 0.3 – 0.5
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Calculated (cLogP): 0.21
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Insight: The compound is moderately lipophilic, allowing for facile extraction into organic solvents (DCM/EtOAc) from aqueous phases during workup.
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Acidity (pKa):
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The carbamate NH (Boc) has a pKa ~ 12.
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The oxazolidinone ring nitrogen is weakly acidic (pKa ~ 12-13) but can be deprotonated by strong bases (NaH, LiHMDS) for N-alkylation/arylation.
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Stability Profile
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Thermal Stability: Stable up to ~150°C. Decomposition (Boc removal/ring opening) occurs at elevated temperatures (>180°C).
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Hydrolytic Stability:
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Acid:[1] Sensitive. The Boc group is cleaved by TFA or HCl/Dioxane to yield the free amine (as a salt). The oxazolidinone ring is generally stable to mild acid but opens under harsh acidic reflux.
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Base: The oxazolidinone ring is susceptible to hydrolysis (opening to amino-alcohol) under strong aqueous basic conditions (NaOH/Heat), especially if the ring nitrogen is unsubstituted.
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Synthesis & Characterization
Synthetic Routes
The synthesis of the 5-isomer is a critical industrial process. The most common route utilizes (S)-Epichlorohydrin or (S)-3-chloro-1,2-propanediol.
Caption: Industrial synthesis pathway for the 5-substituted oxazolidinone scaffold starting from chiral epichlorohydrin.
Characterization Standards
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1H NMR (DMSO-d6, 400 MHz):
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δ 1.38 (s, 9H, Boc-CH3)
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δ 3.20-3.30 (m, 2H, CH2-NHBoc)
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δ 3.55 (dd, 1H, Ring CH2)
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δ 3.85 (t, 1H, Ring CH2)
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δ 4.65 (m, 1H, Ring CH)
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δ 7.15 (t, 1H, NH-Boc)
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δ 7.50 (s, 1H, Ring NH)
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Mass Spectrometry (ESI):
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[M+H]+ = 217.12
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[M+Na]+ = 239.10 (Common adduct)
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IR Spectroscopy:
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1740-1760 cm⁻¹ (Oxazolidinone C=O, strong)
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1690 cm⁻¹ (Carbamate C=O)
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Applications in Drug Discovery[1]
The Linezolid Connection
The 5-isomer is the direct precursor to Linezolid. The synthesis involves:
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N-Arylation: The ring nitrogen is arylated (using Cu-catalyzed Ullmann or Buchwald coupling) with a 3-fluoro-4-morpholinophenyl halide.
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Deprotection: Removal of the Boc group (TFA/HCl).
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Acylation: Acetylation of the resulting amine to form the final acetamide side chain.
The 4-Isomer as a Chiral Auxiliary
The 4-isomer (derived from Aspartic acid) is used to synthesize:
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Peptidomimetics: The rigid oxazolidinone ring constrains the backbone, mimicking a beta-turn.
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Diamines: Hydrolysis of the ring yields chiral 1,2-diamines or 1,3-diamines depending on the substitution pattern.
Handling & Safety (SDS Summary)
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Signal Word: Warning.
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Hazard Statements:
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Storage: Keep refrigerated (2-8°C). Hygroscopic—store under inert gas (Nitrogen/Argon) recommended for long-term stability.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
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Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry. Link
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Pfizer Inc. (2000). "Linezolid (Zyvox) Label and Prescribing Information." FDA AccessData. Link
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National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2764177, tert-Butyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate." PubChem. Link
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Garg, N. K., et al. (2006). "Development of an Enantioselective Synthesis of the Oxazolidinone Antibacterial Agent Linezolid." Tetrahedron Letters. Link
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Sigma-Aldrich. (2025). "tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate Safety Data Sheet." Link
